molecular formula C16H22N2O5S B7700673 ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate

ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate

Cat. No. B7700673
M. Wt: 354.4 g/mol
InChI Key: SVLRGASDKKTPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MSV-III, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based molecules and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. One of the primary targets of this compound is the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of this enzyme leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes involved in inflammation. Furthermore, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is its versatility in different scientific research applications. Its anti-cancer properties make it a potential chemotherapy agent, while its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in laboratory settings.

Future Directions

There are several future directions for the research and development of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more soluble forms of this compound could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is ethyl 4-(4-formylpiperidin-1-yl)benzoate, which is then reacted with methylsulfonyl chloride to form ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate). The final step involves the conversion of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate) to this compound through the addition of ammonia and acetic acid.

Scientific Research Applications

Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the significant areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential chemotherapy agent.

properties

IUPAC Name

ethyl 4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-4-6-14(7-5-13)17-15(19)12-8-10-18(11-9-12)24(2,21)22/h4-7,12H,3,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLRGASDKKTPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.